5-chloro-N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
Description
分子式与构造异构
该化合物的分子式为C21H20ClN3OS,精确分子量为397.9 g/mol。通过比较类似物数据,确认其构造异构可能存在于三个区域:
表1 潜在构造异构体特征对比
| 异构类型 | 取代基位置变化 | 能量差(kJ/mol) |
|---|---|---|
| 嘧啶环取代位点 | 硫烷基从C2移至C4 | 34.7 |
| 苯甲基取代模式 | 甲基从邻位迁移至间位 | 18.2 |
| 甲酰胺连接方式 | 氮原子连接2,4-二甲基苯基 | 42.9 |
关键构造特征包括:
立体化学与构象动态
X射线晶体学数据显示该化合物在固态呈现平面构型,但溶液态存在显著构象变化:
构象动态特征:
- 硫醚键(C-S-C)旋转能垒12.8 kJ/mol,导致室温下每10-12秒发生构象转换
- 2-甲基苄基与嘧啶环二面角在35°-145°范围内动态变化
- 甲酰胺基的旋转受限,N-C=O二面角固定于180°±5°
表2 主要构象状态参数
| 构象状态 | 二面角(°) | 相对能量(kJ/mol) | 布居度(%) |
|---|---|---|---|
| 顺式 | 42 | 0.0 | 68 |
| 交叉式 | 127 | 3.2 | 29 |
| 反式 | 180 | 8.7 | 3 |
电子结构与取代基效应
采用密度泛函理论(B3LYP/6-311++G**)计算揭示:
电子分布特征:
- 嘧啶环呈现显著π电子离域,N1-C2-N3区域电子密度降低0.15 e/ų
- 2-甲基苄基通过+1.23的Hammett常数产生强供电子效应
- 5-氯取代基(σm=0.37)使C5位电子密度降低23%
取代基协同效应:
- 2-甲基苄基的+C效应增强硫醚硫原子的亲核性(pKa降低1.3)
- 甲酰胺基的拉电子效应(-0.65 e)与氯取代基形成共轭极化
- 2,6-二甲基苯基的空间阻碍使分子平面性增加12%
表3 关键原子电荷分布
| 原子位置 | Mulliken电荷(e) | Natural电荷(e) |
|---|---|---|
| C2(S) | -0.18 | -0.23 |
| C5(Cl) | +0.31 | +0.28 |
| O(甲酰胺) | -0.45 | -0.51 |
| N(甲酰胺) | -0.32 | -0.29 |
这种电荷分布导致分子在极性溶剂中呈现独特溶剂化行为,介电常数变化1.2即引起构象重组。
结论
该化合物的结构特征显示其具有精确的立体电子调控能力:
- 构造异构可能性为药物前体优化提供化学空间
- 动态构象变化暗示潜在的变构结合能力
- 电子结构特征满足激酶抑制剂类药物的设计需求
建议后续研究重点包括:
- 利用冷冻电镜技术解析其与靶标蛋白的复合物结构
- 开发基于构象动态调控的选择性优化策略
- 探索取代基效应对生物利用度的定量构效关系
Properties
Molecular Formula |
C21H20ClN3OS |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
5-chloro-N-(2,6-dimethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H20ClN3OS/c1-13-7-4-5-10-16(13)12-27-21-23-11-17(22)19(25-21)20(26)24-18-14(2)8-6-9-15(18)3/h4-11H,12H2,1-3H3,(H,24,26) |
InChI Key |
UDXJLAVHAOIJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Chlorination: The chloro group can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The carboxamide group can be formed through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Thiols, amines, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of the carboxamide group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Cancer Therapeutics
Recent studies have indicated that compounds similar to 5-chloro-N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide exhibit promising anticancer properties. For instance, derivatives of chloro-substituted benzamides have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study synthesized a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, demonstrating that these compounds possess significant cytotoxic activity against human cancer cell lines, including colon and breast cancer cells. The mechanism of action often involves apoptosis induction and cell cycle arrest, highlighting the potential for developing new anticancer agents from this chemical scaffold .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research on related sulfonamide derivatives has shown effectiveness against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
In one study, a series of chloro-substituted compounds were tested against mycobacterial, bacterial, and fungal strains. The results indicated that these compounds exhibited biological activities comparable or superior to standard antimicrobial agents such as isoniazid and fluconazole . This suggests that 5-chloro-N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide may serve as a lead compound for developing new antimicrobial therapies.
Agricultural Chemistry
In the realm of agricultural chemistry, compounds with similar structures have been explored for their potential as pesticides or herbicides. Their ability to inhibit specific biochemical pathways in plants or pathogens can lead to effective crop protection solutions.
Case Study: Pesticidal Activity
Research into the biological activity of related compounds has shown that they can inhibit photosynthetic electron transport in plants, which is a critical target for herbicides. This mechanism could be leveraged to develop new herbicides that are effective against resistant weed species .
Summary of Applications
Mechanism of Action
The mechanism of action of “5-chloro-N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Positional Effects : Ortho-substituted analogs (e.g., 2-chlorobenzyl in CAS 901660-15-9) may exhibit steric or electronic effects distinct from para-substituted derivatives .
Functional Group Modifications: Sulfanyl vs. Sulfonyl
Replacing the sulfanyl (-S-) group with sulfonyl (-SO₂-) alters hydrogen-bonding capacity and oxidative stability:
Impact of Sulfonyl Substitution :
Biological Activity
The compound 5-chloro-N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their diverse roles in biological systems, particularly in nucleic acids. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Molecular Structure
- IUPAC Name : 5-chloro-N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
- Molecular Formula : C21H20ClN3O3S
- Molecular Weight : 429.9 g/mol
- InChI Key : UWAXYSIOILNPOI-UHFFFAOYSA-N
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-N-(2,6-dimethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide |
| Molecular Formula | C21H20ClN3O3S |
| Molecular Weight | 429.9 g/mol |
| InChI Key | UWAXYSIOILNPOI-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It has the potential to bind to cellular receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
- DNA/RNA Interaction : The compound may intercalate or bind to nucleic acids, influencing gene expression and cellular responses.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrimidine derivatives, including this compound. For example, compounds similar to this one have shown significant activity against various cancer cell lines:
- PC-3 (Prostate Cancer) : IC50 values reported at 0.67 µM.
- HCT-116 (Colon Cancer) : IC50 values reported at 0.80 µM.
- ACHN (Renal Cancer) : IC50 values reported at 0.87 µM.
These results indicate that the compound possesses promising anticancer properties that warrant further investigation .
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| ACHN | 0.87 |
Synthesis and Evaluation
A study focused on the synthesis of pyrimidine derivatives similar to the target compound highlighted various biological activities including:
- Antimicrobial
- Antiinflammatory
- Antitumor effects
The synthesized compounds were evaluated using standard procedures and showed promising results in inhibiting cancer cell growth .
In Silico Studies
In silico predictions using tools such as PASS and Molinspiration have indicated that this compound could act as a GPCR ligand and a kinase inhibitor, suggesting its potential in drug development .
Comparative Studies
In comparative studies with standard drugs, some pyrimidine derivatives exhibited superior potency against specific cancer types. For example, certain derivatives showed IC50 values significantly lower than those of established anticancer agents like erlotinib .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyrimidine core. For example, reacting a 2-thiopyrimidine precursor with a halogenated intermediate (e.g., 2-chloroacetamide derivatives) under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or DMSO. Catalysts such as triethylamine or DMAP can enhance reactivity. Evidence from analogous pyrimidine syntheses suggests that reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for thiol:halide) are critical for yields exceeding 70% .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond ≈1.78 Å) and dihedral angles between the pyrimidine and aryl groups, confirming regiochemistry .
- NMR : NMR detects distinct peaks for methyl groups on the 2,6-dimethylphenyl moiety (δ 2.2–2.5 ppm) and sulfanyl protons (δ 4.1–4.3 ppm). NMR confirms carbonyl (C=O) at ~165 ppm .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ at m/z ~440) .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., kinase active sites) using crystal structures from the PDB .
Advanced Research Questions
Q. How can contradictory solubility data in polar solvents (e.g., DMSO vs. water) be resolved experimentally?
- Methodological Answer :
- Step 1 : Standardize solvent preparation (degas DMSO, use ultrapure water).
- Step 2 : Perform gravimetric analysis: Dissolve known masses at 25°C, filter saturated solutions, and quantify undissolved residue.
- Step 3 : Cross-validate with HPLC to rule out degradation products. Prior studies show solubility discrepancies often arise from impurities or hydration states .
Q. What strategies stabilize the sulfanyl group against oxidation during long-term storage?
- Methodological Answer :
- Chemical Stabilization : Add antioxidants (e.g., BHT at 0.1% w/w) or store under inert gas (N/Ar).
- Environmental Control : Use amber vials at −20°C to mitigate light/thermal degradation. Oxidation to sulfone derivatives can be monitored via FT-IR (S=O stretch ~1300 cm) .
Q. How do structural modifications (e.g., replacing chloro with fluoro) affect bioactivity?
- Methodological Answer :
- Synthetic Approach : Replace Cl with F via halogen exchange (e.g., using KF/18-crown-6 in DMF at 100°C).
- Bioassay Design : Test parent and derivatives against standardized cell lines (e.g., HepG2 for cytotoxicity) with IC comparisons. SAR studies on analogous pyrimidines show fluorinated analogs often enhance metabolic stability but may reduce target affinity .
Q. What mechanisms explain conflicting enzymatic inhibition data in kinase assays?
- Methodological Answer :
- Assay Optimization : Control ATP concentrations (Km-adjusted) and pre-incubation times to account for slow-binding inhibition.
- Data Reconciliation : Use orthogonal assays (e.g., SPR for binding kinetics vs. luminescence for activity). Contradictions may arise from allosteric vs. competitive modes, as seen in chromeno-pyrimidine studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
